molecular formula C28H49NO2 B3048495 N-(4-Hydroxyphenyl)docosanamide CAS No. 171006-04-5

N-(4-Hydroxyphenyl)docosanamide

Cat. No.: B3048495
CAS No.: 171006-04-5
M. Wt: 431.7 g/mol
InChI Key: JENKUUIDYXGHSK-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)docosanamide is a long-chain fatty acid amide with a phenolic group. This compound is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. It is often studied for its role in thermochromic systems and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxyphenyl)docosanamide typically involves the reaction of 4-hydroxyaniline with docosanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxyphenyl)docosanamide can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The phenolic hydrogen can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced amide derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(4-Hydroxyphenyl)docosanamide has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of amide bond formation and thermochromic systems.

    Biology: Investigated for its potential neuroactive properties and interactions with biological membranes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of smart coatings and materials with temperature-responsive properties.

Mechanism of Action

The mechanism of action of N-(4-Hydroxyphenyl)docosanamide involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the long aliphatic chain can interact with lipid membranes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Hydroxyphenyl)arachidonamide: Known for its role in the endocannabinoid system.

    N-(4-Hydroxyphenyl)acetamide:

    N-(4-Hydroxyphenyl)propanamide: Studied for its potential anti-inflammatory properties.

Uniqueness

N-(4-Hydroxyphenyl)docosanamide is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions and temperature-responsive behavior.

Properties

IUPAC Name

N-(4-hydroxyphenyl)docosanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H49NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28(31)29-26-22-24-27(30)25-23-26/h22-25,30H,2-21H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENKUUIDYXGHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H49NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598927
Record name N-(4-Hydroxyphenyl)docosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171006-04-5
Record name N-(4-Hydroxyphenyl)docosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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